Pethidine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

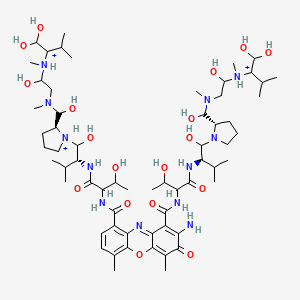

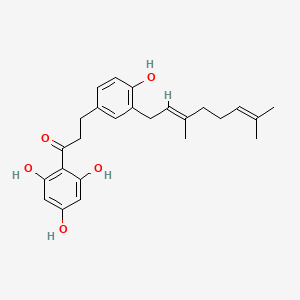

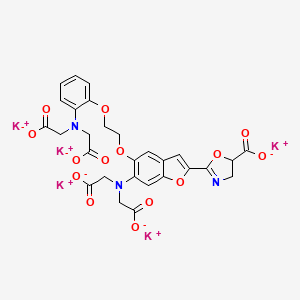

Pethidine(1+) is an ammonium ion derivative that is the conjugate acid of pethidine, obtained from the protonation of the piperidine moiety. It is the major microspecies at pH 7.3. It is a conjugate acid of a pethidine.

Applications De Recherche Scientifique

Clinical Application and Management

- Pethidine hydrochloride injection is frequently used in clinical settings such as hospitals for managing acute pain. It is often prescribed for cancer patients to improve their quality of life (Ji Xunlia, 2013).

Use in Epidural Analgesia

- Pethidine is effective as an epidural opioid for acute pain management. It is particularly used in obstetric anaesthesia. Its intermediate lipid solubility may offer advantages over other epidural opioids, although its use is limited to short durations due to the accumulation of norpethidine (N. Wd, 1998).

Application in Hypothermia Treatment for Stroke

- Pethidine does not affect the neuroprotective efficacy of hypothermia in experimental stroke treatment. In a study, pethidine was used to control shivering in humans undergoing hypothermia treatment, and it was found that pethidine had no significant impact on the effects of hypothermia (E. Sena et al., 2013).

Intrathecal Use

- Pethidine is unique among opioids for having clinically significant local anaesthetic activity. It is the only opioid that is effective as the sole agent for spinal anaesthesia, and it is also used in lower doses as an analgesic for labor pain (W. N. Ngan Kee, 1998).

Pharmacokinetics

- Understanding the pharmacokinetics of Pethidine is important for its clinical use, especially in patients with liver disease or in the elderly where plasma concentrations may need monitoring (L. Mather, P. Meffin, 1978).

Pethidine in Obstetric Anaesthesia

- Pethidine is used in obstetric anaesthesia, such as for elective caesarean sections. Its unique properties, including local anaesthetic activity, allow it to be used as the sole agent for spinal anaesthesia in specific cases (R. M. Vassiliadis, P. Taylor, 2013).

Toxic Impurity Detection

- A study focused on detecting a toxic impurity, N-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), in Pethidine using various analytical techniques. This impurity's detection is crucial due to its toxicity (M. Quaglia et al., 2003).

Comparative Studies

- Comparative studies have been conducted to evaluate Pethidine against other opioids for labor analgesia, assessing efficacy and adverse effects (M. Wee et al., 2014).

Intra-Articular Use

- Pethidine's potential for intra-articular use in knee joint surgery has been explored. Different doses of Pethidine were compared with standard local anaesthetics in a controlled study (A. Söderlund et al., 1999).

Systematic Review of Parenteral Opioids

- A systematic review of parenteral opioids, including Pethidine, for labor pain relief highlighted the need for more research on the relative effectiveness and side effects of different opioids (L. Bricker, T. Lavender, 2002).

Propriétés

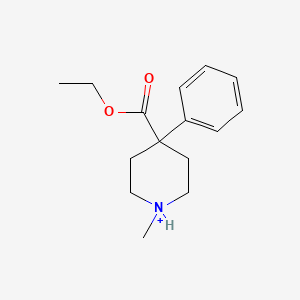

Nom du produit |

Pethidine(1+) |

|---|---|

Formule moléculaire |

C15H22NO2+ |

Poids moléculaire |

248.34 g/mol |

Nom IUPAC |

ethyl 1-methyl-4-phenylpiperidin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/p+1 |

Clé InChI |

XADCESSVHJOZHK-UHFFFAOYSA-O |

SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)

![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)